molecular formula C5H11N3O2 B3030398 Fibrin CAS No. 9001-31-4

Fibrin

カタログ番号 B3030398
CAS番号: 9001-31-4
分子量: 145.16 g/mol
InChIキー: BWGVNKXGVNDBDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fibrin Description

This compound is a fibrous protein that plays a critical role in hemostasis, the process that stops bleeding when blood vessels are injured. It is formed from fibrinogen, a soluble plasma protein, through the action of the enzyme thrombin. This compound acts as a scaffold for tissue repair and provides cues for directing cell phenotype following injury. Its ability to form an insoluble matrix rapidly following tissue injury makes it an essential component of the coagulation cascade .

Synthesis Analysis

This compound synthesis is a biological process that begins with the conversion of fibrinogen to this compound by thrombin. This conversion is a part of the coagulation cascade that is activated following tissue injury. The polymerization of fibrinogen into this compound results in the formation of a clot that serves as a temporary barrier to blood loss and a matrix for cellular infiltration and tissue regeneration .

Molecular Structure Analysis

The molecular structure of this compound is complex and highly adaptable. It is composed of filaments that are among the softest in nature, allowing them to deform extensively and stiffen without breaking. This unique property is essential for this compound's function as a hemostatic plug and as a matrix for cell migration and wound healing. The structure of this compound can be manipulated by varying the reaction conditions during its formation, which allows for control over the gelation times and network architecture .

Chemical Reactions Analysis

This compound formation is a result of a series of chemical reactions that involve the cleavage of fibrinopeptides from fibrinogen by thrombin, leading to the exposure of polymerization sites. This exposure allows fibrinogen molecules to associate end-to-end and side-to-side to form a this compound network. The cross-linking of this compound by the enzyme factor XIIIa further stabilizes the clot .

Physical and Chemical Properties Analysis

This compound gels exhibit nonlinear elasticity, characterized by soft compliance at small strains and significant stiffening to resist larger deformations. This property is crucial for their function in wound healing and as matrices for cell migration. The physical and chemical properties of this compound, such as elasticity and porosity, can be modified through molecular-level design, altering molecular interactions key to the protein's polymerization process .

Clinical and Bioengineering Applications

This compound's versatility as a biomaterial has been demonstrated in its use for over a century in clinical applications and bioengineering. It is used as a medical device and biomaterial for its injectable, adhesive, and cell-remodeling properties. This compound matrices can be engineered to incorporate biological functions or improve mechanical performance through molecular engineering. Efforts have been made to control mechanical properties, slow down degradation, and incorporate cell-instructive functions such as controlled delivery of growth factors .

This compound has been used as a scaffold in tissue engineering for the regeneration of various tissues, including adipose tissue, bone, cardiac tissue, cartilage, liver, nervous tissue, ocular tissue, skin, tendons, and ligaments. The incorporation of bioactive peptides and growth factors, as well as the use of technologies like inkjet printing and magnetically influenced self-assembly, have improved the functionality of this compound scaffolds .

Wound Healing and Drug Delivery

The structure of this compound, including fiber thickness, branch points, porosity, and permeability, plays a significant role in wound healing. This compound's interaction with cells such as endothelial cells, smooth muscle cells, fibroblasts, leukocytes, and keratinocytes is indispensable during wound repair. This compound sealants have been used as matrices to promote wound healing and as delivery vehicles for cells in the treatment of chronic wounds .

This compound also serves as a delivery system for therapeutic drugs and biomolecules. Its biological properties make it an ideal scaffold for tissue regeneration and the delivery of drugs, growth factors, cells, and gene vectors. The structure and form of the this compound scaffold can be manipulated for optimal release of therapeutic agents and to facilitate cellular activity and stem cell differentiation .

科学的研究の応用

Tissue Engineering and Regenerative Medicine

Fibrin is extensively explored in bone tissue engineering due to its excellent biocompatibility, controllable biodegradability, and capability to deliver cells and biomolecules. Its natural scaffold properties facilitate cell adhesion, migration, proliferation, and differentiation, making it an ideal material for bone defect treatments. This compound, combined with nanomaterials, enhances the emulation of bone's nanostructured features, significantly improving efficacy in bone regeneration applications (Noori et al., 2017).

Medical Devices and Surgical Applications

This compound-based biomaterials have broadened clinical applications beyond their traditional use as hemostats and sealants. They play roles in tissue engineering scaffolds, drug delivery vehicles, and as components in composite materials, demonstrating vast research extensions and practical applications (Gu & Wang, 2008). This compound glue, prepared from fibrinogen and thrombin, is used to control bleeding, adhere tissues, and seal defects, with ongoing research to evaluate its comprehensive advantages in clinical settings (Silver et al., 1995).

Skin Grafts and Wound Healing

This compound glue supports skin grafts and tissue-engineered skin replacements, improving graft take, especially in challenging grafting sites, by enhancing hemostasis and reducing bacterial infection risk. It supports keratinocyte and fibroblast growth, facilitating wound healing and potentially serving as a delivery system for cultured cells and growth factors (Currie et al., 2001).

Dentistry

Platelet-rich this compound (PRF) is a significant advancement in dentistry for promoting soft tissue healing and bone growth. It is used in various dental procedures, showing efficacy in accelerating healing processes with minimal invasiveness and risk (Singh et al., 2020).

作用機序

Target of Action

Fibrin, also known as Factor Ia, is a fibrous, non-globular protein that plays a crucial role in the clotting of blood . Its primary targets are fibrinogen , a soluble protein produced by the liver and found in blood plasma, and platelets , which are small blood cells that aid in the clotting process .

Mode of Action

When tissue damage results in bleeding, the protease thrombin acts on fibrinogen, converting it into this compound . This conversion causes fibrinogen to polymerize, forming long strands of tough, insoluble protein . These this compound strands, together with platelets, form a hemostatic plug or clot over the wound site . The platelets have thrombin receptors on their surfaces that bind serum thrombin molecules, which in turn convert soluble fibrinogen in the serum into this compound at the wound site .

Biochemical Pathways

The formation of this compound is a key part of the coagulation cascade, a complex biochemical pathway that leads to blood clotting . This compound is formed after thrombin cleavage of fibrinopeptide A (FPA) from fibrinogen Aalpha-chains, thus initiating this compound polymerization . Double-stranded fibrils form through end-to-middle domain (D:E) associations, and concomitant lateral fibril associations and branching create a clot network . Factor XIII completes the cross-linking of this compound so that it hardens and contracts . The cross-linked this compound forms a mesh atop the platelet plug that completes the clot .

Pharmacokinetics

Plasmin is a proteolytic enzyme that breaks cross-links between this compound molecules, providing the structural integrity of blood clots . The three major classes of fibrinolytic drugs - tissue plasminogen activator (tPA), streptokinase (SK), and urokinase (UK) - all effectively dissolve blood clots but differ in their mechanisms, altering their selectivity for this compound clots .

Result of Action

The primary result of this compound’s action is the formation of a blood clot, which serves to prevent excessive bleeding following tissue damage . The clot is a spongy mass that gradually hardens and contracts to form a stable structure . This clotting process is crucial for maintaining hemostasis, the balance between bleeding and clotting .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, the presence of thrombin, a clotting enzyme, is necessary for the conversion of fibrinogen to this compound . Additionally, the process of this compound formation and clotting can be affected by conditions such as liver disease, which can lead to a decrease in the production of this compound’s inactive precursor, fibrinogen . Hereditary abnormalities of fibrinogen can also impact the effectiveness of this compound’s action .

Safety and Hazards

Fibrin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Current research is focusing on understanding the molecular mechanisms that control fibrin structure and stability, as these are likely to advance treatment and prevention of many human diseases . There is also interest in the development of real-time anticoagulation monitoring methods .

生化学分析

Biochemical Properties

Fibrin plays a crucial role in biochemical reactions, particularly in the process of blood clotting . It interacts with various enzymes and proteins, including thrombin and fibrinogen, to form a stable blood clot . The interaction between this compound and these biomolecules is essential for the maintenance of hemostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the interaction between this compound and β-amyloid (Aβ) forms plasmin-resistant abnormal blood clots, and increased this compound deposition is found in the brains of Alzheimer’s disease patients .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, Aβ binding to fibrinogen induces a structural change in the C-terminal region of the fibrinogen β-chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVNKXGVNDBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864142
Record name Glycyl-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92235-99-9, 9001-31-4
Record name Glycyl-N-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fibrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fibrins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYL-N-METHYLGLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fibrin
Reactant of Route 2
Reactant of Route 2
Fibrin
Reactant of Route 3
Reactant of Route 3
Fibrin
Reactant of Route 4
Reactant of Route 4
Fibrin
Reactant of Route 5
Reactant of Route 5
Fibrin
Reactant of Route 6
Reactant of Route 6
Fibrin

Q & A

Q1: How does fibrin contribute to hemostasis?

A: Fibrinogen, a soluble plasma protein, is converted to insoluble this compound by the action of thrombin. [] This conversion triggers this compound monomer self-assembly into a network, forming the structural basis of a blood clot and stemming blood loss. [, ]

Q2: Can fibrinogen influence inflammation?

A: Yes, fibrinogen is recognized as a proinflammatory factor. It interacts with inflammatory cells via specific ligand-receptor interactions, impacting immune and inflammatory responses. [, ]

Q3: How does this compound influence wound healing?

A: this compound provides a temporary matrix for cell migration and proliferation, crucial for revascularization and tissue repair in the initial stages of wound healing. []

Q4: What is the role of fibrinolysis in regulating this compound’s effects?

A: Fibrinolysis, the enzymatic degradation of this compound, is essential for removing this compound deposits and preventing vascular occlusion after wound healing. This process is tightly regulated to ensure timely this compound removal without hindering tissue repair. [, ]

Q5: Can the structure of this compound affect its breakdown by fibrinolytic enzymes?

A: Yes, this compound structure significantly affects fibrinolysis. Clots with thinner this compound fibers, formed under high ionic strength or thrombin concentration, dissolve slowly, while clots with thicker fibers dissolve more rapidly. []

Q6: What factors influence the rate of fibrinolysis besides this compound structure?

A: The rate of plasminogen activation by tissue-type plasminogen activator (tPA) and the presence of fibrinolytic inhibitors, such as α2-antiplasmin, also affect the rate of fibrinolysis. [, ]

Q7: Can red blood cells affect the lytic susceptibility of this compound?

A: Yes, red blood cells (RBCs) interact with fibrinogen and modify the structure of this compound, making it more resistant to lysis. [] This effect is mediated by an eptifibatide-sensitive receptor on RBCs. []

Q8: How does the presence of RBCs in a clot affect fibrinolysis?

A: RBCs in a clot hinder the binding of tPA to this compound, leading to reduced plasminogen activation and slower clot dissolution. [] This effect contributes to the lytic resistance of this compound containing RBCs. []

Q9: What is the basic structure of fibrinogen?

A: Fibrinogen is a large, hexameric glycoprotein with a molecular weight of 360 kDa. It comprises three pairs of polypeptide chains (Aα, Bβ, and γ) encoded by the FGA, FGB, and FGG genes, respectively. []

Q10: What are γ′ chains in fibrinogen?

A: γ′ chains are variants of the fibrinogen γ chain. They possess a unique, highly anionic carboxyl-terminal sequence that distinguishes them from the regular γ chains. []

Q11: Where does thrombin bind with high affinity on fibrinogen?

A: The high-affinity thrombin-binding site resides specifically within the D domains located on the γ′ chains of fibrinogen. []

Q12: How is this compound used in a clinical setting?

A: this compound sealants, often containing concentrated fibrinogen and thrombin, are used in surgery as hemostatic agents and tissue adhesives. They are also being explored for drug delivery and promoting wound healing. [, , ]

Q13: How does the concentration of thrombin used in this compound sealants affect their properties?

A: The concentration of thrombin used during this compound polymerization influences the final structure of the this compound matrix, which in turn can affect cell invasion and ultimately, tissue regeneration. []

Q14: Are there limitations to using this compound sealants for bone tissue engineering?

A: Studies show that this compound sealants, in their current form, may not be ideal for enhancing bone tissue invasion into scaffolds. The high thrombin concentrations typically used can actually delay bony wound healing. []

Q15: What challenges exist in using this compound for tissue engineering?

A: Balancing the structural properties of this compound matrices for optimal cell invasion and tissue integration remains a challenge. [] Finding the optimal fibrinogen and thrombin concentrations for specific applications is crucial. []

Q16: Can fibrinogen be modified to investigate specific functions?

A: Yes, recombinant fibrinogen with specific deletions, such as Aα251 fibrinogen lacking the αC domain, can be synthesized to study the role of individual domains in functions like polymerization. []

Q17: How does the αC domain of fibrinogen influence this compound polymerization?

A: The αC domain appears to play a subtle role in the lateral aggregation of this compound monomers, less pronounced than initially thought from studies using fibrinogen fragment X. []

Q18: Can fibrinogen levels be used to assess disease risk?

A: Yes, elevated fibrinogen levels are recognized as an independent risk factor for cardiovascular disease. [, ] Genetic factors significantly contribute to the variability of fibrinogen levels in the population. []

Q19: Is there a link between fibrinogen and Alzheimer's disease?

A: Research suggests a link between fibrinogen and Alzheimer's disease (AD). Fibrinogen interacts with amyloid-beta (Aβ), leading to the formation of plasmin-resistant clots and increased this compound deposition in the brains of AD patients. []

Q20: How does Aβ interaction with fibrinogen impact fibrinolysis?

A: Aβ binds to fibrinogen, blocking specific plasmin cleavage sites and making the resulting this compound more resistant to degradation. This leads to an accumulation of plasmin-resistant this compound degradation products. []

Q21: Is this compound biocompatible?

A: this compound, being a natural component of the blood clotting cascade, is inherently biocompatible. Its biodegradability is also crucial for its role as a temporary scaffold during wound healing. [, ]

Q22: What are some key historical milestones in this compound research?

A: The discovery of thrombin's enzymatic activity in converting fibrinogen to this compound revolutionized our understanding of blood clotting. [] The identification of fibrinogen's structure and the intricate mechanisms governing fibrinolysis have further advanced the field. [, ]

Q23: What are some promising areas of cross-disciplinary this compound research?

A: The diverse roles of this compound in hemostasis, inflammation, wound healing, and disease pathogenesis have sparked interdisciplinary collaborations. [] Combining expertise in biochemistry, immunology, biomaterials science, and clinical medicine is crucial for developing novel therapeutics and diagnostics. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。